3-cyano-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide
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Overview
Description
3-cyano-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide is a complex organic compound that features a cyano group, a pyrimidinyl-pyrrolidinyl moiety, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from a suitable precursor, such as a pyrrolidine derivative, through cyclization reactions.
Introduction of the Pyrimidinyl Group: The pyrimidinyl group is introduced via nucleophilic substitution reactions, often using pyrimidine derivatives.
Formation of the Benzamide Structure: The benzamide moiety is formed by reacting a suitable benzoyl chloride with an amine precursor.
Addition of the Cyano Group: The cyano group is introduced through nucleophilic substitution reactions, often using cyanogen bromide or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanogen bromide for cyano group introduction, pyrimidine derivatives for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
3-cyano-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and potential biological activity.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industrial Applications: The compound may be used in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-cyano-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinyl-pyrrolidinyl moiety may facilitate binding to these targets, while the cyano and benzamide groups may contribute to the compound’s overall activity. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-cyanopyridine derivatives: These compounds share the cyano group and pyridine ring but differ in their overall structure and biological activity.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one, have similar structural features but may have different pharmacological profiles.
Benzamide derivatives: These compounds share the benzamide moiety but differ in their substituents and overall structure.
Uniqueness
3-cyano-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide is unique due to its combination of a cyano group, pyrimidinyl-pyrrolidinyl moiety, and benzamide structure. This combination of functional groups and structural features may confer unique biological activity and potential therapeutic applications.
Properties
IUPAC Name |
3-cyano-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c18-11-13-4-1-5-14(10-13)16(23)21-12-15-6-2-9-22(15)17-19-7-3-8-20-17/h1,3-5,7-8,10,15H,2,6,9,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCUFQDQNYXYII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CC=N2)CNC(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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